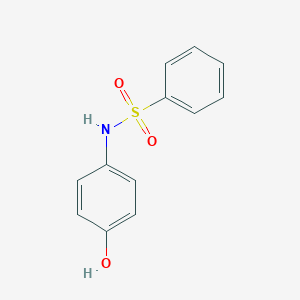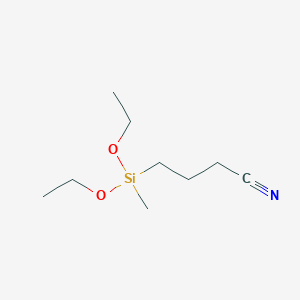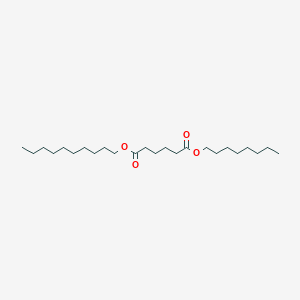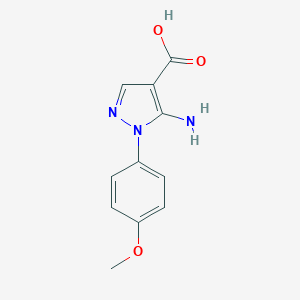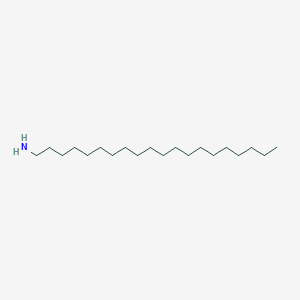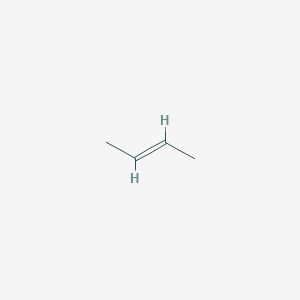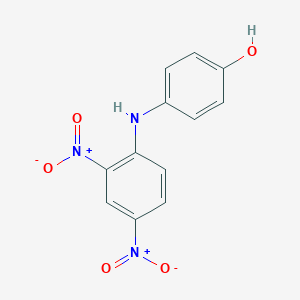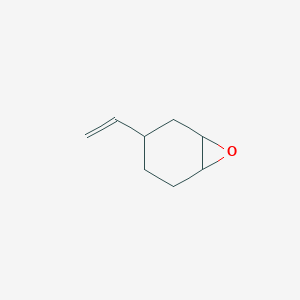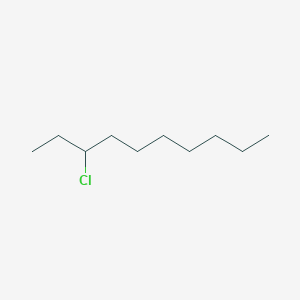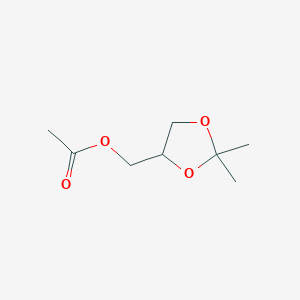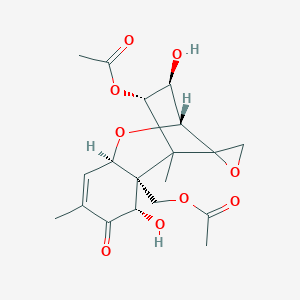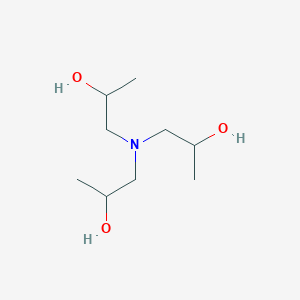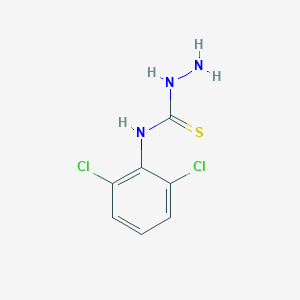
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide
概要
説明
Synthesis Analysis
The synthesis of thiosemicarbazide derivatives, including those with chlorophenyl groups, typically involves the reaction of appropriate hydrazides with isothiocyanates or thiocarbazide under controlled conditions. These synthetic routes are crucial for introducing specific functional groups that affect the chemical and physical properties of the resulting compounds (Ali et al., 2018).
Molecular Structure Analysis
The molecular structure of chlorophenyl thiosemicarbazide derivatives has been extensively analyzed using various spectroscopic techniques such as EI-MS, 1H NMR, and crystallography. These analyses provide insights into the electron delocalization within the thiosemicarbazide moiety, which is critical for understanding the compound's reactivity and interaction with biological targets (Nandi et al., 1985).
Chemical Reactions and Properties
Thiosemicarbazide derivatives undergo a variety of chemical reactions, including cyclization to form triazole or thiadiazole rings, depending on the reaction conditions and the presence of other functional groups. These reactions are significant for the synthesis of compounds with potent biological activities. The nature and position of substituents on the aryl ring are crucial for the compounds' reactivity and biological activity (Pitucha et al., 2020).
Physical Properties Analysis
The physical properties of 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide derivatives, such as solubility, melting point, and crystal structure, are influenced by the molecular arrangement and the nature of the substituents. These properties are essential for determining the compound's suitability for various applications, including its potential use in the development of pharmaceuticals and materials (Kanmazalp et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for understanding the compound's behavior under different conditions. Studies have shown that the chlorine substitution in the phenyl ring can significantly impact the compound's antibacterial activity, attributed to enhanced electron delocalization in the thiosemicarbazide moiety, improving its donor and reductive capacities (Nandi et al., 1985).
科学的研究の応用
Antibacterial Activity : Chlorine substitution in thiosemicarbazides, such as in 4-(4-chlorophenyl)thiosemicarbazide, enhances antibacterial activity due to increased electron delocalization, which enhances donor and reductive capacities (Nandi, Chaudhuri, Mazumdar, & Ghosh, 1985).
Anti-HIV Activity : Thiosemicarbazide derivatives synthesized from 4-chlorophenylisothiocyanate have been evaluated for anti-HIV activity, with certain compounds showing notable effectiveness against HIV-1 and HIV-2 (Akhtar, Hameed, Al-Masoudi, & Khan, 2007).
Crystal Structure Analysis : Spectral characterization and crystal structure analysis of thiosemicarbazide derivatives, including those with chlorophenyl groups, provide insights into their molecular structure and potential applications (Umamatheswari, Pratha, & Kabilan, 2011).
Cancer Research : Thiosemicarbazide derivatives, including those with dichlorophenoxy groups, have been explored for their potential anticancer activity, particularly in gastric cancer, by causing DNA damage and cell cycle disruption (Pitucha et al., 2020).
Urease Inhibition : 1-[(4'-Chlorophenyl) carbonyl-4-(aryl) thiosemicarbazide derivatives have been synthesized and demonstrated significant urease inhibitory activity, with potential applications in treating diseases caused by urease-producing bacteria (Ali et al., 2018).
Anticancer Agents Against Melanoma : Thiosemicarbazide derivatives have been synthesized as potential anticancer agents against melanoma cells, with some compounds showing cytotoxicity to melanoma cells and not to normal fibroblasts (Kozyra et al., 2022).
Antimicrobial Screening : 1,3,4-Thiadiazoles, 1,2,4-Triazoles, and 1,3,4-Oxadiazoles containing a piperazine nucleus derived from thiosemicarbazide have been synthesized and shown moderate antibacterial activity (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-amino-3-(2,6-dichlorophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-2-1-3-5(9)6(4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLDTBBIPXCMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NC(=S)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374222 | |
| Record name | 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichlorophenyl)-3-thiosemicarbazide | |
CAS RN |
13207-55-1 | |
| Record name | 4-(2,6-Dichlorophenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90374222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13207-55-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




